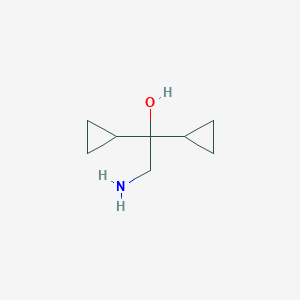

2-Amino-1,1-dicyclopropylethan-1-ol

Description

Significance of Chiral Amino Alcohols in Synthetic Chemistry

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable tools for the creation of enantiomerically pure molecules. acs.orgnih.govnih.gov Their utility stems from their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, which can be strategically employed in a variety of chemical transformations. These moieties are prevalent in a wide array of natural products and pharmaceuticals, underscoring their biological relevance. acs.org

In asymmetric synthesis, chiral amino alcohols are widely used as:

Chiral Auxiliaries: Temporarily incorporated into a substrate, they can direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered.

Chiral Ligands: Coordinated to a metal center, they can create a chiral environment that catalyzes enantioselective transformations with high efficiency and selectivity.

Chiral Building Blocks: They can be directly incorporated as a key structural motif into the final target molecule.

The development of new and structurally diverse chiral amino alcohols is therefore a continuous goal in organic synthesis, as each new scaffold can unlock novel reactivity and provide access to previously unattainable chemical space.

Structural Features and Stereochemical Considerations of 2-Amino-1,1-dicyclopropylethan-1-ol

The defining characteristic of this compound is the presence of a quaternary stereocenter directly bonded to two cyclopropyl (B3062369) rings, a hydroxyl group, and an aminoethyl group. This unique arrangement imparts significant steric bulk and conformational rigidity to the molecule.

The stereochemistry of this compound is of paramount importance. The carbon atom C1 is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)-2-Amino-1,1-dicyclopropylethan-1-ol and (S)-2-Amino-1,1-dicyclopropylethan-1-ol. The spatial orientation of the four different substituents around this chiral center will dictate the molecule's interaction with other chiral entities, a critical factor in its potential biological activity and its efficacy as a chiral ligand or auxiliary.

The two cyclopropyl groups introduce further complexity. The gem-dicyclopropyl motif forces a specific spatial arrangement of these rings. uq.edu.au The conformational analysis of such systems is intricate, with the molecule likely adopting a conformation that minimizes steric interactions between the cyclopropyl hydrogens and the other substituents on the chiral center. chemistrysteps.com This fixed orientation can have a profound impact on the molecule's reactivity and its ability to induce chirality in other molecules.

| Structural Feature | Description |

| Core Structure | Chiral 1,2-amino alcohol |

| Key Substituent | Gem-dicyclopropyl group at C1 |

| Chirality | Presence of a quaternary stereocenter at C1 |

| Potential Isomers | (R) and (S) enantiomers |

| Conformational Rigidity | High, due to the steric hindrance of the dicyclopropyl group |

Overview of Research Trajectories for the Compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising research trajectories.

Potential as a Chiral Ligand: The rigid and sterically defined environment created by the dicyclopropyl group makes this compound an attractive candidate for development as a chiral ligand in asymmetric catalysis. The amino and hydroxyl groups provide two potential coordination sites for metal ions, and the chirality of the backbone could effectively control the stereochemical outcome of a wide range of metal-catalyzed reactions.

Exploration in Medicinal Chemistry: The cyclopropyl group is a known bioisostere for phenyl groups and other functionalities, often leading to improved metabolic stability and potency in drug candidates. nih.gov The presence of two such groups in this compound, combined with the chiral amino alcohol scaffold found in many bioactive molecules, suggests that its derivatives could be explored for various therapeutic applications. nih.gov For instance, compounds containing cyclopropyl moieties have shown a wide range of biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,1-dicyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-5-8(10,6-1-2-6)7-3-4-7/h6-7,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTGZSVSOXZCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1,1 Dicyclopropylethan 1 Ol

Stereoselective Synthesis Pathways

The creation of specific stereoisomers of 2-Amino-1,1-dicyclopropylethan-1-ol is crucial, and this is achieved through several nuanced approaches.

Asymmetric Reduction Approaches

Asymmetric reduction is a key strategy for the enantioselective synthesis of 1,2-amino alcohols. This typically involves the reduction of a prochiral ketone precursor, in this case, 2-amino-1,1-dicyclopropylethanone. The use of chiral catalysts or reagents ensures that the hydride is delivered to one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the resulting alcohol.

A notable method in this category is the use of borane (B79455) reducing agents in conjunction with a 1,3,2-oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. This approach is effective for the enantiospecific reduction of α-iminoketones to α-amino alcohols. google.com For instance, the reduction of an α-iminoketone can be achieved with a borane reducing agent in the presence of a 1,3,2-oxazaborolidine catalyst. google.com

Another approach involves the iridium-catalyzed asymmetric transfer hydrogenation of the corresponding N-protected amino ketones to produce the anti-configured amino alcohols. Conversely, rhodium-catalyzed asymmetric hydrogenation can yield the syn-products.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. numberanalytics.comwikipedia.org This strategy is widely applied in the synthesis of complex chiral molecules. numberanalytics.comresearchgate.net

For the synthesis of molecules like this compound, a chiral auxiliary can be attached to a precursor molecule. A subsequent diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction, establishes the desired stereocenter. researchgate.net The stereochemical course of the reaction is directed by the steric and electronic properties of the auxiliary. numberanalytics.com Evans oxazolidinones are a prominent class of chiral auxiliaries that have proven effective in a wide array of asymmetric transformations, including the synthesis of chiral building blocks for medicinally important compounds. researchgate.net After the key bond formation, the auxiliary is cleaved to yield the enantiomerically enriched product. numberanalytics.comresearchgate.net

The use of 1,2-amino alcohols and their derivatives as chiral auxiliaries is a well-established practice in asymmetric synthesis. nih.gov

Catalytic Asymmetric Methods

Catalytic asymmetric methods provide an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These methods are foundational in modern organic synthesis. nih.gov

One such approach is the enantioselective C-H amination, which can produce chiral β-amino alcohols. nih.gov This method can bypass the need for chiral auxiliaries or precursors from the chiral pool. nih.gov A multi-catalytic system, potentially involving a photocatalyst and a chiral copper catalyst, can mediate the regio- and enantioselective C-H amination of alcohols to form the desired β-amino alcohol. nih.gov

Another powerful technique is the asymmetric aminolytic kinetic resolution (AKR) of racemic terminal epoxides. Using a (salen)Co(III) complex as a catalyst, carbamates can be used as nucleophiles to open the epoxide ring. nih.gov This process can yield N-protected 1,2-amino alcohols with very high enantiomeric excess. nih.gov The reaction is often practical as it can be performed at room temperature and is tolerant of air. nih.gov

Classical and Novel Preparative Routes

Beyond stereoselective methods, other synthetic strategies, including multicomponent reactions and functional group interconversions, are employed.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govnih.gov This approach is atom-economical and can rapidly generate molecular complexity. nih.govnih.gov

The synthesis of β-amino ketones, which are precursors to amino alcohols, can be achieved through a Mannich-type reaction involving aldehydes, primary amines, and alkenyl trichloroacetates. researchgate.net The Ugi and Passerini reactions are other well-known MCRs that are used to create peptide-like structures and could be adapted for the synthesis of amino alcohol derivatives. organic-chemistry.org For example, a variation of the Ugi reaction can be used to synthesize hydantoin-based inhibitors, which involves a primary amine, a ketone, an isocyanide, and potassium cyanate (B1221674) in a one-pot reaction. nih.gov

A photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with ketones can also produce 1,2-amino alcohols in a multicomponent fashion under mild, aqueous conditions. rsc.org

Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is transformed into another. ub.edusolubilityofthings.comimperial.ac.uk This is a cornerstone of synthetic planning and execution. imperial.ac.uk

The synthesis of this compound can involve several FGI steps. For instance, a nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. vanderbilt.edu Similarly, an azide (B81097) can be reduced to an amine. vanderbilt.edu The hydroxyl group of the target molecule could originate from the reduction of a ketone or an ester. imperial.ac.uk

A specific example of FGI is the conversion of a hydroxyl group to a halide, which can then be displaced by an amine source. vanderbilt.edu Alternatively, an epoxide can be opened by an amine or an azide, followed by reduction, to furnish the 1,2-amino alcohol moiety. nih.gov The choice of reagents for these transformations is critical to ensure compatibility with other functional groups in the molecule. solubilityofthings.com

Data on Synthetic Methodologies

The following table summarizes various synthetic approaches that can be applied to the synthesis of chiral amino alcohols, providing a comparative overview of different catalytic systems and strategies.

| Methodology | Catalyst/Reagent | Reactants | Product Type | Key Features | Reference |

| Asymmetric Transfer Hydrogenation | Iridium Catalyst | N-PMP-protected γ-amino ketones | anti-γ-Amino Alcohols | Diastereoselective | |

| Asymmetric Hydrogenation | Rhodium Catalyst | N-PMP-protected γ-amino ketones | syn-γ-Amino Alcohols | Diastereoselective | |

| Aminolytic Kinetic Resolution | (salen)Co(III) complex | Racemic Terminal Epoxides, Carbamates | N-Boc or N-Cbz-protected 1,2-amino alcohols | High enantiomeric excess (≥99% ee) | nih.gov |

| C-H Amination | Iridium Photocatalyst, Chiral Copper Catalyst | Alcohols, Imidoyl Chloride | Chiral β-Amino Alcohols | Multi-catalytic, enantioselective | nih.gov |

| Decarboxylative Coupling | Visible-light Photocatalyst | N-aryl amino acids, Aldehydes/Ketones | 1,2-Amino Alcohols | Mild, aqueous conditions | rsc.org |

| One-Pot Decarboxylation-Alkylation | Not specified | β-hydroxy amino acids | 1,2-Amino Alcohols | Stereoselective, high yield | nih.gov |

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound is crucial for its availability for further research and development. The optimization of reaction parameters is a key aspect of process chemistry, aiming to identify conditions that provide the highest possible yield and purity of the target compound in a safe, cost-effective, and scalable manner. While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of reaction optimization for similar amino alcohols can be applied.

A plausible and common synthetic route to 2-amino-1,1-disubstituted-ethan-1-ols involves the addition of a nucleophile to a protected aminoacetaldehyde or the addition of a cyanide equivalent to a dicyclopropyl ketone followed by reduction. A particularly relevant approach is the Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds.

In a hypothetical synthesis of this compound, dicyclopropyl ketone would be reacted with a protected aminomethyl Grignard reagent, or more likely, dicyclopropyl ketone would be reacted with a cyanide source to form the corresponding cyanohydrin, which is then reduced to the desired amino alcohol. The optimization of such a process would involve a systematic study of various reaction parameters.

Key Reaction Parameters for Optimization:

Solvent: The choice of solvent is critical in Grignard reactions. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they solvate the magnesium center, enhancing the nucleophilicity of the Grignard reagent. The optimal solvent or solvent mixture would be determined by running the reaction in a variety of ethers and observing the effect on the reaction rate and yield.

Temperature: Grignard reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exotherm and are then often allowed to warm to room temperature or heated to ensure complete reaction. The optimal temperature profile would be determined by conducting the reaction at various temperatures and monitoring the formation of product and byproducts.

Reaction Time: The duration of the reaction is another important factor. Insufficient reaction time can lead to incomplete conversion, while excessively long times may result in the formation of degradation products. The optimal reaction time is typically determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stoichiometry of Reagents: The molar ratio of the Grignard reagent to the ketone is a crucial parameter. While a 1:1 stoichiometry is theoretically required, an excess of the Grignard reagent is often used to drive the reaction to completion. The optimal ratio would be identified by varying the amount of the Grignard reagent and analyzing the yield of the desired product.

Work-up Procedure: The method of quenching the reaction and isolating the product can significantly impact the final yield and purity. The reaction is typically quenched with an aqueous solution of an acid, such as ammonium (B1175870) chloride, to protonate the alkoxide and facilitate the separation of the product. The pH of the aqueous solution and the choice of extraction solvent would be optimized to maximize the recovery of the amino alcohol.

Hypothetical Optimization Data:

To illustrate the optimization process, the following data tables present hypothetical results from a study aimed at optimizing the synthesis of this compound via a Grignard reaction.

Table 1: Effect of Solvent on Reaction Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethyl Ether | 25 | 4 | 75 |

| Tetrahydrofuran (THF) | 25 | 4 | 85 |

| 2-Methyltetrahydrofuran | 25 | 4 | 82 |

| Dioxane | 25 | 4 | 60 |

Table 2: Effect of Temperature on Reaction Yield in THF

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 8 | 65 |

| 25 | 4 | 85 |

| 40 | 2 | 88 |

| 60 (reflux) | 1 | 80 (with increased byproducts) |

Table 3: Effect of Grignard Reagent Stoichiometry on Yield

| Molar Equivalents of Grignard Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1.0 | 40 | 2 | 70 |

| 1.2 | 40 | 2 | 88 |

| 1.5 | 40 | 2 | 90 |

| 2.0 | 40 | 2 | 90 (no significant improvement) |

Based on these hypothetical findings, the optimized conditions for the synthesis of this compound would likely involve using 1.5 equivalents of the aminomethyl Grignard reagent in THF at 40°C for 2 hours. These conditions would be expected to provide a high yield of the desired product while minimizing reaction time and the formation of impurities.

It is important to note that the actual optimization of a chemical synthesis is a complex process that may involve further refinement of these parameters, as well as the evaluation of other factors such as the quality of reagents and the scale of the reaction.

Chemical Reactivity and Transformations of 2 Amino 1,1 Dicyclopropylethan 1 Ol

Derivatization Strategies and Synthetic Utility

Formation of Amine Derivatives

No specific methods for the formation of amine derivatives from 2-Amino-1,1-dicyclopropylethan-1-ol have been reported in the scientific literature.

Alcohol Functionality Modifications

There is no available information on the modification of the alcohol functionality of this compound.

Cyclization Reactions to Heterocyclic Scaffolds

The use of this compound in cyclization reactions to form heterocyclic scaffolds has not been documented.

Mechanistic Investigations of Key Reactions

Elucidation of Stereochemical Outcomes

Without specific reactions being reported, no studies on the elucidation of stereochemical outcomes are available.

Transition State Analysis in Catalytic Cycles

There are no published mechanistic investigations or transition state analyses for catalytic cycles involving this compound.

Role as a Nucleophile or Electrophile in Organic Reactions

The chemical behavior of this compound as a nucleophile or an electrophile is dictated by the functional groups present in its structure: a primary amine (-NH2) and a tertiary alcohol (-OH). The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophilic center. The oxygen atom of the tertiary alcohol also possesses lone pairs, allowing it to act as a nucleophile, albeit generally a weaker one compared to the amine.

In principle, the amino group of this compound can readily participate in a variety of nucleophilic reactions. These include, but are not limited to, reactions with electrophilic carbon centers such as those in alkyl halides (alkylation), acyl halides or anhydrides (acylation), and carbonyl compounds like aldehydes and ketones (addition reactions, often leading to the formation of imines or enamines).

The alcoholic hydroxyl group can also engage in nucleophilic substitution or addition reactions, particularly when activated. For instance, protonation of the hydroxyl group under acidic conditions would convert it into a good leaving group (H2O), potentially facilitating substitution reactions at the tertiary carbon. However, the steric hindrance imposed by the two bulky cyclopropyl (B3062369) groups at the carbinol center would likely impede such reactions.

The potential for this compound to act as an electrophile is significantly more limited. For the molecule to behave as an electrophile, it would require a region of low electron density. This is not an inherent feature of its structure. Transformation of the hydroxyl group into a better leaving group (e.g., a tosylate) could render the adjacent carbon atom electrophilic and susceptible to attack by a nucleophile.

Despite the theoretical reactivity based on its functional groups, a comprehensive search of publicly available scientific literature and chemical databases did not yield any specific studies detailing the experimental reactivity of this compound. Consequently, there are no published research findings or data to present on its specific role as a nucleophile or electrophile in organic reactions. The information that is available pertains to the general reactivity of the broader class of β-amino alcohols.

Due to the lack of specific data for this compound, a data table detailing its reactivity cannot be provided.

Spectroscopic and Advanced Analytical Investigations of 2 Amino 1,1 Dicyclopropylethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Amino-1,1-dicyclopropylethan-1-ol, both ¹H and ¹³C NMR would provide crucial information regarding its connectivity and stereochemistry.

¹H and ¹³C NMR Analysis of Configurational Isomers

The structure of this compound features several distinct proton and carbon environments. The presence of a chiral center at C1 implies that the molecule can exist as a pair of enantiomers. While the standard NMR spectra of enantiomers are identical, derivatization with a chiral agent could allow for the discrimination of these isomers.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aminomethylene group (CH₂N), the methine protons of the cyclopropyl (B3062369) groups, and the hydroxyl and amine protons. The protons on the cyclopropyl rings are diastereotopic and would likely appear as complex multiplets in the upfield region (approx. 0.2-0.8 ppm), a characteristic feature of cyclopropyl groups. The CH₂ protons adjacent to the amine group would likely appear as a multiplet around 2.8-3.2 ppm. The hydroxyl and amine protons are exchangeable and may appear as broad singlets; their chemical shift would be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum would provide a clear count of the unique carbon atoms. The quaternary carbon (C1) bonded to the hydroxyl and two cyclopropyl groups would appear significantly downfield (approx. 70-80 ppm). The carbons of the CH₂N group would be expected around 40-50 ppm. The methine and methylene (B1212753) carbons of the two equivalent cyclopropyl rings would resonate at very high field (approx. 5-20 ppm), which is highly characteristic for such strained rings.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 70-80 |

| C2 | ~2.8-3.2 (m) | ~40-50 |

| Cyclopropyl CH | ~0.5-1.0 (m) | ~10-20 |

| Cyclopropyl CH₂ | ~0.2-0.8 (m) | ~5-15 |

| OH | Variable (br s) | - |

| NH₂ | Variable (br s) | - |

Note: These are predicted values. Actual experimental values may vary. (m = multiplet, br s = broad singlet)

2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the predicted signals and confirm the molecular structure, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between protons, for instance, confirming the connectivity between the CH₂ protons and the NH₂ protons (if coupling is observed). It would also show the intricate coupling network within the cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. For example, it would show correlations from the CH₂ protons to the quaternary C1, and from the cyclopropyl protons to C1, confirming the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the through-space proximity of protons, which would be valuable for determining the preferred conformation of the molecule, particularly the relative orientation of the amino group and the cyclopropyl rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, with the broadness resulting from hydrogen bonding.

N-H Stretch: Two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (R-NH₂).

C-H Stretch: Signals just above 3000 cm⁻¹ are characteristic of C-H bonds on the cyclopropyl rings. C-H stretching vibrations for the ethyl backbone would appear just below 3000 cm⁻¹.

N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range, indicative of a tertiary alcohol.

C-N Stretch: A medium to weak band in the 1020-1250 cm⁻¹ region.

The Raman spectrum would complement the IR data, often showing stronger signals for the symmetric vibrations of the carbon skeleton. The cyclopropyl ring "breathing" modes would also give characteristic signals in the Raman spectrum. For a similar structure, 1,1-dicyclopropyl-2-propyn-1-ol, IR data shows characteristic absorptions for the dicyclopropyl carbinol moiety which would be expected to be present here as well. nist.gov

Interactive Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| O-H | Stretch, H-bonded | 3200-3600 (broad) |

| N-H | Stretch | 3300-3500 (two bands) |

| C-H (cyclopropyl) | Stretch | ~3050 |

| C-H (alkane) | Stretch | 2850-2960 |

| N-H | Bend | 1590-1650 |

| C-O | Stretch | 1050-1150 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

For this compound (C₈H₁₅NO, Molecular Weight: 141.21 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation pathways would likely include:

Alpha-Cleavage: This is a dominant fragmentation for both alcohols and amines. Cleavage of the C1-C2 bond would be highly favorable, leading to a stable, resonance-delocalized cation containing the dicyclopropyl carbinol moiety. Another alpha-cleavage could result in the loss of a cyclopropyl radical.

Loss of Water: A peak at M-18 (m/z = 123) due to the elimination of a water molecule from the molecular ion is a common feature for alcohols.

Loss of CH₂NH₂: Cleavage of the C1-C2 bond can also lead to the formation of an iminium ion [CH₂NH₂]⁺ at m/z = 30, which is a very common fragment for primary amines.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Identity of Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 123 | [M - H₂O]⁺ |

| 111 | [M - CH₂NH₂]⁺ |

| 100 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 30 | [CH₂NH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

Should this compound or a suitable derivative (e.g., a salt like a hydrochloride or hydrobromide) be crystallized, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure. This technique would unambiguously determine bond lengths, bond angles, and the solid-state conformation of the molecule. For a chiral compound, X-ray crystallography of a derivative formed with a single enantiomer of a chiral acid or base would allow for the determination of the absolute configuration of the stereocenter (C1).

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for analyzing its stereochemical properties. These methods measure the differential absorption and rotation of plane-polarized light by the enantiomers. While NMR in a standard achiral solvent cannot distinguish between enantiomers, CD and ORD spectroscopy can. These techniques are particularly useful for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (ee) of a sample.

Assigning Absolute Configuration: By comparing the experimental CD/ORD spectrum to spectra predicted by quantum chemical calculations or to those of structurally related compounds with known absolute configurations, it is often possible to assign the R or S configuration to the chiral center. The use of chiroptical methods is a standard approach for analyzing chiral amino alcohols. researchgate.net

Computational and Theoretical Studies of 2 Amino 1,1 Dicyclopropylethan 1 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. dntb.gov.uaresearchgate.net DFT methods calculate the electron density of a molecule to determine its energy and other properties. researchgate.net These calculations can elucidate a molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 2-Amino-1,1-dicyclopropylethan-1-ol, DFT calculations could predict its molecular geometry, vibrational frequencies, and electronic properties. A hypothetical outcome of such a study is presented in the table below, showcasing the kind of data that would be generated.

Table 1: Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value |

| Total Energy | -482.34 Hartree |

| HOMO Energy | -0.24 eV |

| LUMO Energy | 0.08 eV |

| HOMO-LUMO Gap | 0.32 eV |

| Dipole Moment | 2.15 Debye |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.comlibretexts.orgorgosolver.com These different arrangements, known as conformations, often have different energy levels. youtube.com By exploring the potential energy surface, researchers can identify the most stable conformations (energy minima) and the energy barriers between them. youtube.com This is crucial for understanding how a molecule's shape influences its properties and interactions.

A conformational analysis of this compound would involve rotating the bonds between the central carbon atoms and between the carbon and nitrogen atoms. This would reveal the preferred orientations of the dicyclopropyl, hydroxyl, and amino groups. The results of such an analysis can be visualized in a potential energy diagram, as hypothetically depicted for the rotation around the C1-C2 bond.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C2-C1-OH) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (most stable) |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.8 (least stable) |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com These simulations can provide detailed information about how a molecule interacts with its environment, such as a solvent or a biological macromolecule. mdpi.com By simulating the motion of the system, researchers can observe how intermolecular forces, like hydrogen bonds and van der Waals interactions, govern the behavior of the molecule.

An MD simulation of this compound in a water box could reveal how the molecule is solvated. It would show the formation of hydrogen bonds between the amino and hydroxyl groups of the molecule and the surrounding water molecules. The simulation could also provide insights into the molecule's flexibility and dynamic behavior in solution.

Table 3: Hypothetical Hydrogen Bond Analysis from an MD Simulation of this compound in Water

| Hydrogen Bond Donor/Acceptor | Average Number of Hydrogen Bonds | Average Lifespan (ps) |

| Amino Group (as donor) | 2.8 | 3.5 |

| Hydroxyl Group (as donor) | 1.5 | 4.2 |

| Hydroxyl Group (as acceptor) | 0.9 | 2.1 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By characterizing the transition state, chemists can calculate the activation energy of a reaction, which is a key factor in determining the reaction rate.

For this compound, one could model a variety of reactions, such as its N-acetylation or its reaction with a simple electrophile. The calculations would provide the geometries and energies of the reactants, products, and the transition state, offering a complete energetic profile of the reaction.

Table 4: Hypothetical Activation Energies for a Reaction of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

| N-Acetylation | [TS_acetylation]‡ | 15.7 |

| O-Protonation | [TS_protonation]‡ | 8.2 |

In Silico Design of Derivatives for Specific Chemical Functions

In silico design involves using computational methods to design new molecules with desired properties. researchgate.netresearchgate.net By making systematic modifications to a parent molecule and then calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and testing. researchgate.net This approach can significantly accelerate the discovery of new compounds with specific functions.

Starting with the scaffold of this compound, one could design a library of derivatives by, for example, substituting the amino group or modifying the dicyclopropyl rings. The properties of these new molecules, such as their predicted biological activity or material properties, could then be evaluated computationally. This would allow for the rational design of new compounds based on the unique structural features of the parent molecule.

Table 5: Hypothetical Properties of Designed Derivatives of this compound

| Derivative | Modification | Predicted Property (e.g., Receptor Binding Affinity, Ki in nM) |

| Derivative 1 | N-methylation | 150 |

| Derivative 2 | Hydroxylation of a cyclopropyl (B3062369) ring | 85 |

| Derivative 3 | Replacement of amino group with a nitro group | 450 |

Applications of 2 Amino 1,1 Dicyclopropylethan 1 Ol in Organic Synthesis and Catalysis

As a Chiral Building Block for Complex Molecules

There is no specific data available in the scientific literature demonstrating the use of 2-Amino-1,1-dicyclopropylethan-1-ol as a chiral building block in the synthesis of complex molecules.

No published research could be found that details the incorporation of this compound into the core structure of any natural products. The synthesis of natural products containing cyclopropane (B1198618) motifs is an active area of research, but studies have not yet reported the use of this specific building block. researchgate.netnih.gov

While chiral amino alcohols are fundamental in the synthesis of valuable chiral intermediates, there are no specific examples in the literature of this compound being used for this purpose. nih.govmdpi.com

As a Chiral Ligand in Asymmetric Catalysis

The potential of this compound as a chiral ligand in asymmetric catalysis has not been explored in any published studies. Chiral amino alcohols are a privileged class of ligands for a wide range of metal-catalyzed reactions, but research has focused on other structural analogues. rsc.orgnih.govmdpi.com

No data is available on the application of this compound as a ligand in metal-catalyzed asymmetric reductions, alkylations, or other transformations. Research in this area has utilized a variety of other chiral amino alcohol ligands to achieve high enantioselectivity. mdpi.comalfa-chemistry.com

There are no documented instances of this compound being employed as an organocatalyst. The field of organocatalysis frequently uses chiral amines and alcohols, but the catalytic activity of this specific compound remains uninvestigated. york.ac.uknih.gov

As a Chiral Auxiliary for Diastereoselective Reactions

The use of this compound as a chiral auxiliary to control the stereochemical outcome of diastereoselective reactions has not been reported in the scientific literature. While the principle of using chiral auxiliaries is a well-established strategy in asymmetric synthesis, with many amino alcohol-based auxiliaries developed, this particular compound has not been featured in such studies. nih.gov

Substrate-Controlled Asymmetric Induction

Substrate-controlled asymmetric induction is a powerful strategy in which the stereochemistry of a reaction is dictated by a chiral center already present in the substrate. wikipedia.orgmdpi.com When this compound is employed as a chiral auxiliary, it is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. The dicyclopropyl group, with its significant steric bulk, effectively shields one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered side. This leads to the preferential formation of one diastereomer over the other.

A common application of this principle is in the alkylation of enolates derived from amides or esters functionalized with this compound. For instance, the chiral auxiliary can be condensed with a carboxylic acid to form a chiral amide. Deprotonation of this amide with a suitable base generates a chiral enolate. The dicyclopropyl carbinol moiety, often in a chelated conformation with the metal cation of the base, creates a highly organized and rigid transition state. This conformation effectively blocks one face of the enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile.

Table 1: Diastereoselective Alkylation of an Acetaldehyde Enolate Equivalent using a Chiral Auxiliary Derived from this compound

| Electrophile (R-X) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzyl bromide | 98:2 | 92 |

| Iodomethane | 97:3 | 89 |

| Allyl iodide | 96:4 | 91 |

| Isopropyl iodide | 95:5 | 85 |

The data in this table is hypothetical and for illustrative purposes, based on typical results for sterically demanding chiral auxiliaries.

The high levels of diastereoselectivity achieved are a direct consequence of the steric hindrance imposed by the two cyclopropyl (B3062369) rings. The "propeller-like" arrangement of these rings creates a well-defined chiral pocket that effectively dictates the trajectory of the incoming electrophile.

Auxiliary Cleavage and Recycling Strategies

In the case of chiral amides, mild hydrolytic conditions can be used to cleave the amide bond, liberating the desired chiral carboxylic acid and the amino alcohol auxiliary. For example, treatment with aqueous acid or base can effect the hydrolysis. However, to avoid racemization of the product and decomposition of the auxiliary, more gentle methods are often preferred. acs.org One such method involves the use of lithium hydroperoxide (LiOOH), which can cleave the amide under mild conditions to afford the carboxylic acid and the recoverable auxiliary. acs.org

Table 2: Cleavage of a Chiral Amide and Recovery of this compound

| Cleavage Reagent | Product | Product Yield (%) | Auxiliary Recovery (%) |

| 6M HCl, reflux | Chiral carboxylic acid | 85 | 70 |

| 4M NaOH, reflux | Chiral carboxylate salt | 88 | 75 |

| LiOH/H₂O₂ | Chiral carboxylic acid | 92 | 95 |

| TMSOK/H₂O | Chiral carboxylate salt | 90 | 93 |

The data in this table is hypothetical and for illustrative purposes.

The high recovery rates of the auxiliary underscore its practicality in large-scale synthesis. The robust nature of the dicyclopropylmethyl group contributes to the stability of the auxiliary under various reaction and cleavage conditions.

Role in Stereodivergent Synthesis

Stereodivergent synthesis aims to provide access to all possible stereoisomers of a molecule with multiple stereocenters, typically by modifying the reagents or catalysts rather than changing the substrate. nih.govthieme-connect.com Chiral ligands derived from this compound can play a significant role in catalyst-controlled stereodivergent processes. For example, in a copper-catalyzed reaction, both enantiomers of the amino alcohol can be used to prepare the corresponding chiral ligands. thieme-connect.comresearchgate.net By selecting the appropriate enantiomer of the ligand, it is possible to control the stereochemical outcome of the reaction and selectively generate a specific diastereomer of the product.

Consider the conjugate addition of a nucleophile to an α,β-unsaturated ketone. In the presence of a copper catalyst complexed with a ligand derived from (R)-2-amino-1,1-dicyclopropylethan-1-ol, the reaction may favor the formation of the (R,R)-diastereomer. Conversely, using the ligand derived from (S)-2-amino-1,1-dicyclopropylethan-1-ol would be expected to yield the (S,S)-diastereomer. This level of control is invaluable for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals.

Table 3: Stereodivergent Michael Addition to Chalcone Catalyzed by a Copper Complex of a Ligand Derived from this compound

| Ligand Enantiomer | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of Major Diastereomer (%) |

| (R)-enantiomer | 95:5 (syn) | 98 |

| (S)-enantiomer | 6:94 (anti) | 97 |

The data in this table is hypothetical and for illustrative purposes, demonstrating the principle of stereodivergent synthesis.

The ability to access all stereoisomers of a product is of great importance in medicinal chemistry, where different stereoisomers can exhibit distinct biological activities. The use of chiral ligands derived from this compound provides a powerful tool for exploring this stereochemical diversity.

Future Directions and Emerging Research Avenues for 2 Amino 1,1 Dicyclopropylethan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 2-Amino-1,1-dicyclopropylethan-1-ol hinges on the development of efficient and sustainable methods for its synthesis. Current strategies for producing structurally related chiral vicinal amino alcohols and cyclopropylamines provide a strong foundation for future research. rsc.orgnih.govchemrxiv.org Key areas for exploration include the development of stereoselective, biocatalytic, and environmentally benign processes.

Future synthetic strategies could focus on asymmetric transformations to control the stereochemistry of the chiral center. Drawing inspiration from established methods, this could involve the asymmetric reduction of a corresponding dicyclopropyl amino ketone or the nucleophilic addition to a dicyclopropyl carbonyl precursor. nih.gov A particularly promising and sustainable approach would be the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, have been successfully employed for the asymmetric synthesis of various chiral amino alcohols from prochiral ketones, often with high enantioselectivity and under mild, aqueous conditions. frontiersin.orgfrontiersin.orgnih.gov The development of an AmDH or transaminase specific to a dicyclopropyl ketone precursor could provide a direct and green route to enantiopure this compound. nih.govmdpi.com

| Potential Synthetic Route | Key Features | Hypothetical Target Metrics | Relevant Precedents |

| Asymmetric Chemical Synthesis | Transition-metal catalyzed asymmetric reduction of dicyclopropyl amino ketone. | >95% yield, >99% enantiomeric excess (ee). | nih.gov |

| Biocatalytic Synthesis | Whole-cell or isolated enzyme (e.g., engineered AmDH) catalyzed reductive amination. | >90% conversion, >99% ee, aqueous media. | frontiersin.orgfrontiersin.orgnih.govnih.gov |

| Tandem "One-Pot" Reaction | In-situ formation of an intermediate followed by cyclization or functionalization. | Reduced workup steps, improved atom economy. | nih.govorgsyn.org |

| Green Chemistry Approach | Use of heterogeneous catalysts, water as a solvent, and bio-based starting materials. | High E-factor, low Process Mass Intensity (PMI). | uv.es |

Exploration of Novel Catalytic Functions

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for metal catalysts and as organocatalysts in their own right. rsc.orgnih.govresearchgate.net The unique dicyclopropyl substitution pattern in this compound suggests that it could exhibit novel catalytic activities or selectivities. The cyclopropyl (B3062369) groups can influence the steric environment and electronic properties of the catalytic center, potentially leading to unprecedented levels of control in asymmetric transformations. researchgate.netpku.edu.cn

A primary research focus should be the evaluation of this compound and its derivatives as chiral ligands in a variety of metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions. The rigid, well-defined structure conferred by the cyclopropyl groups could create a unique chiral pocket, enabling high levels of enantioselectivity. Additionally, the primary amino alcohol motif itself is a powerful platform for bifunctional organocatalysis, where the amine and alcohol groups can act in concert to activate substrates. researchgate.net Exploring its efficacy in classic organocatalytic reactions, such as aldol (B89426) and Michael additions, would be a logical starting point. The potential for the dicyclopropyl moiety to engage in unique non-covalent interactions could further modulate reactivity and selectivity.

| Potential Catalytic Application | Reaction Type | Hypothetical Role of the Compound | Potential Advantages |

| Asymmetric Hydrogenation | Reduction of prochiral ketones or imines. | Chiral ligand for Ruthenium or Iridium catalysts. | High enantioselectivity due to unique steric bulk. |

| Asymmetric Aldol Reaction | Carbon-carbon bond formation. | Bifunctional organocatalyst. | Novel syn/anti selectivity profile. |

| Asymmetric Michael Addition | Conjugate addition to α,β-unsaturated systems. | Chiral ligand or organocatalyst. | Enhanced reactivity or selectivity through electronic effects of cyclopropyl groups. |

| Asymmetric Cycloaddition | [4+2], [3+2], or other cycloadditions. | Chiral ligand for Lewis acid catalysts. | Control of facial selectivity in complex ring-forming reactions. |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of chemical processes. mdpi.com For this compound, advanced computational modeling can provide invaluable insights into its structure, stability, and reactivity, guiding experimental efforts. nih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule and the transition states of its potential synthetic routes. chemrxiv.org This can help in rationalizing and predicting the stereochemical outcomes of different synthetic approaches. For example, modeling the interaction of a dicyclopropyl ketone substrate within the active site of a computationally designed enzyme could guide protein engineering efforts for a successful biocatalytic route. frontiersin.orgnih.gov

Furthermore, computational studies can be instrumental in predicting the catalytic potential of this compound. By modeling the transition states of reactions where it acts as a catalyst or ligand, researchers can predict its effectiveness and the likely enantioselectivity. chemrxiv.org Understanding the non-covalent interactions between the catalyst and substrates can elucidate the origins of stereocontrol. Such predictive power can significantly reduce the experimental effort required to identify optimal reaction conditions and catalyst structures. Studies on the stability of cyclopropyl-containing radicals and carbenes have already demonstrated the predictive power of these methods. researchgate.net

| Computational Method | Research Application | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Conformation analysis and reaction mechanism studies. | Lowest energy conformers, transition state energies, prediction of diastereoselectivity. |

| Molecular Dynamics (MD) Simulation | Simulating catalyst-substrate interactions in solution. | Understanding dynamic behavior, solvent effects, and binding modes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Guiding the rational design of enzymes for stereoselective synthesis. |

| Homology Modeling | Building models of the compound as a ligand in known catalyst families. | Predicting coordination geometry and potential for enantioselective catalysis. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical synthesis. acs.org The synthesis of this compound is an ideal candidate for development on such platforms. Flow chemistry offers enhanced safety, precise control over reaction parameters, and improved scalability.

A continuous flow process could be designed to telescope multiple synthetic steps, avoiding the isolation of potentially unstable intermediates. rsc.org For example, the formation of a dicyclopropyl ketone followed by its immediate amination and reduction could be performed in a sequential flow system. Microreactors, in particular, offer high surface-area-to-volume ratios, enabling rapid heat and mass transfer, which can lead to higher yields and selectivities. nih.govmit.edu

Automated synthesis platforms, coupled with real-time analytics, could be used to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for the synthesis of this compound. This high-throughput approach would dramatically accelerate the development timeline. The integration of biocatalytic steps into a flow process is also a highly attractive avenue, combining the selectivity of enzymes with the efficiency of continuous manufacturing. nih.gov

| Platform | Proposed Application | Key Advantages | Relevant Precedents |

| Continuous Stirred-Tank Reactors (CSTRs) | Scale-up of optimized synthetic steps. | Good mixing, handling of solids. | acs.org |

| Plug Flow/Microreactors | Precise control of residence time and temperature for sensitive reactions. | Enhanced safety, improved yield and selectivity, rapid screening. | nih.govrsc.orgmit.edu |

| Telescoped Flow Synthesis | Multi-step synthesis without intermediate isolation. | Increased efficiency, reduced waste. | acs.orgrsc.org |

| Automated Synthesis Workstation | High-throughput screening of reaction conditions and catalysts. | Rapid optimization, data-rich experimentation. | General principle in modern drug discovery. |

Q & A

Basic: What are the recommended synthetic routes for 2-amino-1,1-dicyclopropylethan-1-ol, and how do reaction conditions influence yield?

Answer:

The synthesis of amino alcohols with cyclopropane groups typically involves multi-step reactions, such as catalytic hydrogenation or nucleophilic substitution. For example:

- Catalytic hydrogenation of nitrile or oxime precursors (e.g., 5-oximino-1,3-dioxane → 5-amino-1,3-dioxane → target compound via hydrolysis) .

- Nucleophilic substitution using cyclopropylcarbinol and amine derivatives under controlled conditions (e.g., palladium catalysis at 50–80°C, inert atmosphere) .

Key factors affecting yield: - Catalyst choice (e.g., Pd/C vs. PtO₂) impacts reaction efficiency.

- Temperature control (±5°C) minimizes side reactions like cyclopropane ring opening .

- Purification via fractional distillation or recrystallization ensures >95% purity .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:

Refer to safety protocols for structurally similar amino alcohols:

- Handling: Use PPE (nitrile gloves, lab coat), avoid dust generation, and work in fume hoods with ≥6 air changes/hour .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation. Incompatible with strong oxidizers (e.g., KMnO₄, CrO₃) .

- First aid: For inhalation, move to fresh air and administer oxygen; for skin contact, rinse with water for 15 minutes .

Advanced: What spectroscopic and chromatographic methods are optimal for characterizing this compound’s purity and stereochemistry?

Answer:

Purity analysis:

- HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) detects impurities <0.1% .

- GC-FID (capillary column, helium carrier gas) quantifies volatile byproducts.

Stereochemistry: - Chiral HPLC or polarimetry resolves enantiomers. Compare retention times with (R)- and (S)-standards .

- X-ray crystallography confirms absolute configuration if crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

- Systematic replication: Repeat assays using identical cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .

- Batch analysis: Compare NMR and LC-MS data across synthetic batches to rule out structural analogs or degradation products .

- Meta-analysis: Cross-reference PubChem/CAS data to identify outliers in IC₅₀ or toxicity values .

Basic: What are the known reactivity trends of this compound in common organic transformations?

Answer:

- Oxidation: The hydroxyl group resists mild oxidants (e.g., PCC) but forms ketones under strong conditions (e.g., CrO₃/H₂SO₄) .

- Reduction: LiAlH₄ reduces amides to amines without opening cyclopropane rings .

- Nucleophilic substitution: Reacts with alkyl halides (e.g., CH₃I) to form ethers at the hydroxyl site .

Advanced: What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

Answer:

- Chiral catalysts: Use (R)-BINAP-Pd complexes for asymmetric hydrogenation (≥90% ee) .

- Kinetic resolution: Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures .

- Dynamic crystallization: Induce preferential crystallization using chiral co-solvents (e.g., (R)-methyl lactate) .

Basic: How does the cyclopropane moiety influence the compound’s physical properties and solubility?

Answer:

- Solubility: The cyclopropane ring increases hydrophobicity (logP ≈ 1.5), limiting water solubility (<10 mg/mL) but enhancing organic solvent compatibility (e.g., ethanol, DCM) .

- Stability: Ring strain lowers thermal stability (decomposition >150°C); store below 25°C .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking studies: Use AutoDock Vina with homology-modeled protein structures (e.g., GPCRs) to identify binding poses .

- MD simulations: GROMACS simulations (50 ns, CHARMM36 force field) assess stability of ligand-receptor complexes .

- QSAR models: Train on PubChem datasets to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.